molecular formula C18H15N5O4S B2933350 9-(3,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898443-23-7

9-(3,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2933350
CAS RN: 898443-23-7
M. Wt: 397.41
InChI Key: JQYBJIFJHJBWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired molecule. The choice of reactions depends on the structure of the target molecule and the available starting materials. The synthesis is usually optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical behavior of a compound is studied by performing various reactions and observing the products. This can provide information about the reactivity of different parts of the molecule and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined experimentally. These properties can provide information about the compound’s behavior in different environments .

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies have reported on the synthesis and crystal structure analysis of compounds with similar structures. For example, a study focused on synthesizing a compound with dimethoxyphenyl and thiophen-2-yl groups, exploring its crystal structure and molecular interactions through X-ray diffraction studies (Prabhuswamy et al., 2016). This research contributes to understanding the molecular geometry and potential reactivity of such compounds.
  • Another research effort delved into synthesizing and characterizing derivatives involving thiophene and pyrazole structures, highlighting their antimicrobial potential and molecular docking studies to assess their interaction with biological targets (Talupur et al., 2021).

Potential Biomedical Applications

  • The antimicrobial evaluation of synthesized compounds with structures incorporating thiophene and carboxamide groups has been a subject of interest. Research indicates that these compounds exhibit potential as antimicrobial agents, evaluated through docking studies and biological assays (Spoorthy et al., 2021).
  • Purine analogs, including those with modifications at the 6-carboxamide position, have been studied for their roles in the treatment of various diseases. For example, research on substituted purines has explored their application in inhibiting specific kinases and inducing apoptosis in tumor cells, suggesting their potential in cancer therapy (Lorente-Macías et al., 2018).

Safety and Hazards

The safety and hazards associated with a compound are usually determined through toxicological studies. This involves testing the compound on cells or animals to determine its toxicity. Data sheets provided by chemical suppliers also provide information on hazards and safety precautions .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. This could involve further optimization of its synthesis, studying its behavior in more detail, or exploring its potential uses in areas such as medicine or materials science .

properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c1-26-10-6-5-9(8-11(10)27-2)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)12-4-3-7-28-12/h3-8H,1-2H3,(H2,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYBJIFJHJBWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

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